αvβ3 Integrin Binding Affinity: c(RGDfC) vs. Linear RGD and Other Cyclic Analogs
In a standardized, cell-free ELISA-based assay, c(RGDfC) exhibited an IC50 for αvβ3 integrin in the range of 1.5 to 6 nM. This affinity is significantly superior to linear RGD peptides and places c(RGDfC) within a defined hierarchy among cyclic RGD pentapeptides: c(RGDfV) < c(RGDfK) < c(RGDyK) < c(RGDfC) [1]. This ranking is based on direct, side-by-side measurements under identical conditions [1].
| Evidence Dimension | Binding Affinity (IC50) for αvβ3 Integrin |
|---|---|
| Target Compound Data | 1.5 – 6 nM (reported range) |
| Comparator Or Baseline | Linear RGD peptides (higher IC50, not quantified in this study); c(RGDfV) (lowest IC50 in the series, specific value not provided in text); c(RGDfK) (intermediate); c(RGDyK) (intermediate) |
| Quantified Difference | Affinity ranking order: c(RGDfV) < c(RGDfK) < c(RGDyK) < c(RGDfC) |
| Conditions | Competitive ELISA-like solid phase binding assay against immobilized natural ECM ligands, using isolated integrin receptors [1] |
Why This Matters
This data defines the precise affinity position of c(RGDfC) relative to its closest cyclic analogs, enabling informed selection when a specific level of αvβ3 binding is required for assay development or in vivo targeting.
- [1] Kapp, T. G., et al. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Scientific Reports 7, 39805 (2017). View Source
